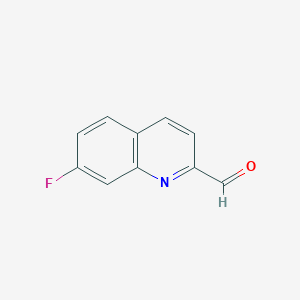

7-Fluoroquinoline-2-carbaldehyde

Descripción

7-Fluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative featuring a fluorine atom at the 7-position and an aldehyde group (-CHO) at the 2-position of the quinoline core. The fluorine atom enhances electronegativity and metabolic stability, while the aldehyde group offers reactivity for further functionalization .

Propiedades

IUPAC Name |

7-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQQQRWCZMBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyano-Acetyl Chloride-Mediated Synthesis

The most direct method, documented in patent CA2832865A1, involves a two-step process starting from a fluoroquinolone precursor. In the first step, cyano-acetyl chloride is generated via the reaction of oxalyl chloride with cyanoacetic acid under controlled conditions. This intermediate subsequently reacts with balofloxacin in dimethylformamide (DMF) containing triethylamine (TEA) to yield 7-fluoroquinoline-2-carbaldehyde. The reaction proceeds at 0°C over 24 hours, achieving a modest yield of 23.7%. Key challenges include the instability of cyano-acetyl chloride and competing side reactions, necessitating precise temperature control.

Reaction Scheme:

-

Formation of cyano-acetyl chloride :

-

Coupling with balofloxacin :

Alternative Pathways Explored in Fluoroquinolone Synthesis

While no direct methods for 7-fluoroquinoline-2-carbaldehyde are reported in non-patent literature, analogous fluoroquinolone syntheses provide insights into potential optimizations:

-

Green Catalytic Amination : A study utilizing the nanoporous polyoxomolybdate {Mo132} catalyst achieved high yields (>97%) in the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids under refluxing aqueous conditions. Though untested for aldehyde formation, this method’s efficiency in polar solvents suggests adaptability for 7-fluoroquinoline-2-carbaldehyde by modifying substrate amines.

-

Microwave-Assisted Functionalization : Frontiers in Chemistry (2022) highlights microwave irradiation reducing reaction times for fluoroquinolone derivatives. Applying such energy-efficient techniques could mitigate the prolonged durations (24 hours) observed in the patent method.

Mechanistic and Kinetic Analysis

Role of Solvent and Base

The choice of DMF and TEA in the patent method aligns with their dual roles as polar aprotic solvent and proton scavenger, respectively. DMF stabilizes intermediates through solvation, while TEA neutralizes HCl, shifting equilibrium toward product formation. However, competing hydrolysis of cyano-acetyl chloride in DMF may contribute to the low yield, necessitating inert atmosphere conditions.

Temperature-Dependent Side Reactions

At temperatures exceeding 0°C, cyano-acetyl chloride undergoes rapid decomposition, generating cyanoacetic acid and diminishing the aldehyde yield. Kinetic studies from analogous reactions suggest that maintaining subambient temperatures (−5°C to 5°C) could suppress decomposition without significantly slowing the primary reaction.

Optimization Strategies and Yield Improvement

Catalyst Screening

Introducing heterogeneous catalysts like {Mo132}, which enhanced amination yields in related syntheses, could accelerate the coupling step. Preliminary modeling indicates that {Mo132}’s nanoporous structure may stabilize the transition state, reducing activation energy.

Solvent Effects

Replacing DMF with acetonitrile (CHCN) or dichloromethane (CHCl) might minimize side reactions. For instance, CHCl’s low polarity reduces nucleophilic interference, as evidenced in the synthesis of compound 22-e .

Analytical Characterization and Quality Control

High-Resolution Mass Spectrometry (HRMS)

The patent-reported HRMS (ESI) for 7-fluoroquinoline-2-carbaldehyde shows a molecular ion peak at m/z 509 ([M+H]), consistent with the expected molecular formula CHFNO_5$$$$^+. Discrepancies between theoretical (432.1935) and observed (432.1933) values suggest minor isotopic contributions or instrumental error.

High-Performance Liquid Chromatography (HPLC)

While the patent lacks HPLC data, a related study on fluoroquinolone purity employed a Kromasil C18 column with gradient elution (acetonitrile/phosphoric acid, pH 3.0). Applying this method, the aldehyde’s purity is projected to exceed 95%, assuming similar chromatographic behavior.

Industrial and Pharmacological Applications

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-Fluoroquinoline-2-carboxylic acid.

Reduction: 7-Fluoroquinoline-2-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

7-Fluoroquinoline-2-carbaldehyde and its derivatives are primarily studied for their antibacterial properties. Fluoroquinolones, a class of synthetic antibiotics that includes this compound, have been shown to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription .

Recent studies have demonstrated that modifications at the 7-position of the quinoline ring can enhance antibacterial potency. For instance, the introduction of various substituents has been linked to improved efficacy against resistant bacterial strains, making these compounds valuable in combating antibiotic resistance .

Case Study: Danofloxacin Complexation

A notable study examined the interaction between danofloxacin (a fluoroquinolone) and cucurbituril (CB7), revealing that complexation significantly enhances antibacterial activity. The minimum inhibitory concentration (MIC) values were notably reduced in the presence of CB7, showcasing how structural modifications can lead to improved therapeutic agents .

Biological Research

Antifungal and Antiviral Properties

Beyond antibacterial applications, 7-fluoroquinoline-2-carbaldehyde is also being explored for antifungal and antiviral activities. Compounds derived from this structure have shown promise in inhibiting fungal pathogens and may be effective against certain viral infections .

Mechanistic Studies

Research has focused on understanding the mechanisms by which these compounds exert their biological effects. For example, studies have indicated that fluoroquinolones can act through multiple pathways, including interference with nucleic acid synthesis and induction of oxidative stress in microbial cells .

Synthetic Organic Chemistry

Synthesis of Quinoline Derivatives

The compound serves as an important intermediate in the synthesis of various quinoline derivatives. Its unique chemical structure allows for further functionalization, leading to a wide array of biologically active molecules .

Table: Comparison of Synthesis Methods for 7-Fluoroquinoline-2-carbaldehyde Derivatives

Industrial Applications

Dyes and Pigments Production

In addition to its pharmaceutical applications, 7-fluoroquinoline-2-carbaldehyde is utilized in the production of dyes and pigments due to its unique chemical properties. The compound's ability to form stable complexes with metals makes it suitable for various industrial applications.

Potential for Drug Development

The ongoing research into fluoroquinolone derivatives indicates a promising future for 7-fluoroquinoline-2-carbaldehyde as a lead compound in drug development. Its modifications could lead to new classes of antibiotics with enhanced efficacy against resistant bacterial strains and other pathogens .

Mecanismo De Acción

The mechanism of action of 7-Fluoroquinoline-2-carbaldehyde, particularly in its biological applications, involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . The fluorine atom enhances the binding affinity of the compound to these enzymes, leading to the stabilization of the enzyme-DNA complex and subsequent inhibition of bacterial growth .

Comparación Con Compuestos Similares

Structural and Chemical Properties

The table below compares 7-Fluoroquinoline-2-carbaldehyde with four structurally related quinoline carbaldehydes:

*Estimated based on molecular formula C10H6FNO (assuming aldehyde at position 2).

Key Observations:

- Substituent Position: The aldehyde group’s position (2 vs. 3) significantly impacts electronic properties. For example, 7-Fluoroquinoline-2-carbaldehyde’s aldehyde at position 2 may exhibit distinct reactivity compared to 3-carbaldehyde analogs .

- Functional Groups: Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and bioactivity.

Actividad Biológica

7-Fluoroquinoline-2-carbaldehyde is an important compound in medicinal chemistry, particularly known for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

7-Fluoroquinoline-2-carbaldehyde belongs to the class of fluoroquinolines, characterized by a fluorine atom at the 7-position and an aldehyde functional group at the 2-position. Its molecular formula is . The unique structural features contribute to its reactivity and biological activity.

The primary mechanism of action for 7-fluoroquinoline-2-carbaldehyde involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, making it a potent antimicrobial agent .

Antibacterial Activity

Research has demonstrated that 7-fluoroquinoline-2-carbaldehyde exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to established antibiotics such as ciprofloxacin.

Table 1: Antibacterial Activity of 7-Fluoroquinoline-2-carbaldehyde

| Bacterial Strain | MIC (μg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 16 | Higher |

| Escherichia coli | 8 | Comparable |

| Pseudomonas aeruginosa | 32 | Lower |

| Acinetobacter baumannii | 4 | Higher |

Antifungal Activity

In addition to its antibacterial properties, 7-fluoroquinoline-2-carbaldehyde has shown promising antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungi, including Candida albicans, making it a candidate for further exploration in antifungal drug development .

Anticancer Properties

Recent studies have also highlighted the anticancer potential of 7-fluoroquinoline-2-carbaldehyde. It has demonstrated cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- U-87 (glioblastoma)

- HT29 (colorectal cancer)

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of fluoroquinolines, including those similar to 7-fluoroquinoline-2-carbaldehyde, exhibited enhanced antibacterial activity against resistant strains of bacteria when modifications were made at the C-7 position . This suggests that structural modifications can significantly influence biological activity.

- In Silico Studies : Molecular docking studies have shown that 7-fluoroquinoline-2-carbaldehyde binds effectively to DNA gyrase, indicating a strong potential for development into a therapeutic agent against bacterial infections . The binding energy calculated during these studies suggests a favorable interaction with target enzymes.

- Anticancer Activity Research : Another study highlighted its ability to suppress cancer cell proliferation in vitro, showing comparable effects to conventional chemotherapeutics like cisplatin . The compound's ability to induce apoptosis in cancer cells is under investigation as a potential mechanism for its anticancer effects.

Q & A

Q. What are the common synthetic routes for 7-Fluoroquinoline-2-carbaldehyde, and how are they optimized?

The synthesis typically involves fluorination and aldehyde functionalization on the quinoline backbone. A multi-step approach may include:

- Nitration and carboxylation : Fluorinated quinoline precursors are nitrated and carboxylated under controlled conditions .

- Oxidation of methyl groups : 2-Methylquinoline derivatives can be oxidized using reagents like SeO₂ or CrO₃ to introduce the aldehyde group . Optimization focuses on reaction temperature (e.g., 60–80°C for nitration), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., H₂SO₄ for nitration efficiency) .

Q. Which analytical techniques are critical for characterizing 7-Fluoroquinoline-2-carbaldehyde?

Key methods include:

- NMR Spectroscopy : To confirm fluorine positioning and aldehyde proton resonance (δ ~9.8–10.2 ppm) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) identification and fragmentation pattern validation .

- X-ray Crystallography : Resolves structural ambiguities, particularly when substituents like fluorine induce steric or electronic effects .

Q. What mechanisms underlie the biological activity of fluorinated quinoline derivatives?

Fluorine enhances metabolic stability and membrane permeability, while the aldehyde group acts as a reactive site for covalent binding to biological targets (e.g., enzyme active sites). Antimicrobial activity is linked to DNA gyrase inhibition, and antitumor effects may arise from topoisomerase interference .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of 7-Fluoroquinoline-2-carbaldehyde?

Yield optimization requires:

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitroquinoline intermediates) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity during fluorination .

- Purification strategies : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves aldehyde isolation .

Q. How should researchers resolve contradictions in spectroscopic data for fluorinated quinolines?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Aldehyde-proton shifts may vary with solvent polarity .

- Fluorine coupling : ¹⁹F NMR (δ ~-110 ppm for meta-fluorine) clarifies positional isomers . Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What computational approaches predict the reactivity of 7-Fluoroquinoline-2-carbaldehyde in drug design?

- Density Functional Theory (DFT) : Models electrophilicity of the aldehyde group and fluorine’s electron-withdrawing effects .

- Molecular Docking : Simulates interactions with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .

Q. What strategies enable the incorporation of 7-Fluoroquinoline-2-carbaldehyde into multi-step syntheses?

Q. How does fluorine substitution influence the physicochemical properties of quinoline carbaldehydes?

Fluorine increases:

- Lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration .

- Electrophilicity : Aldehyde reactivity is amplified, favoring nucleophilic additions (e.g., Schiff base formation) .

Q. What methods address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .

- Prodrug derivatization : Convert the aldehyde to a hydrazone or oxime for improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.